Alpha-Bromo Electrophilic Warhead for Covalent Inhibitor Design vs. Non-Brominated Parent Scaffolds
The compound exclusively features a 2-bromobutanamide side chain, providing a reactive electrophilic center capable of engaging catalytic lysine or cysteine residues [1]. In contrast, the parent JNK inhibitor series and glucagon receptor antagonist I contain non-halogenated 2-ethylbutanamide chains [2], which are chemically inert under physiological conditions.
| Evidence Dimension | Presence of reactive electrophile for covalent target engagement |
|---|---|
| Target Compound Data | Contains 2-bromobutanamide group (alpha-bromo carbonyl) |
| Comparator Or Baseline | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide (lacks bromo) |
| Quantified Difference | Qualitative difference: electrophilic warhead present vs. absent |
| Conditions | Structural analysis by SMILES/chemical formula comparison |
Why This Matters
The alpha-bromo group enables time-dependent, irreversible inhibition assays and chemical proteomics (e.g., click chemistry probe attachment), a capability absent in non-halogenated analogs, making this compound a strategic choice for covalent-screening cascades.
- [1] Angell RM et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-301. View Source
- [2] Angell RM et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-301. View Source
